molecular formula C20H13NO3 B078242 1-Anilino-4-hydroxyanthraquinone CAS No. 12217-94-6

1-Anilino-4-hydroxyanthraquinone

Cat. No. B078242
CAS RN: 12217-94-6
M. Wt: 315.3 g/mol
InChI Key: ZNQIAQXHADXXQI-UHFFFAOYSA-N
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Description

1-Anilino-4-hydroxyanthraquinone, also known as Disperse Violet 27, is a chemical compound with the molecular formula C20H13NO3 . It is used as a colorant in cosmetic products, coloring skin, nails, and hair . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular structure of 1-Anilino-4-hydroxyanthraquinone consists of a central anthraquinone core with an aniline group at the 1-position and a hydroxy group at the 4-position . The molecular weight of this compound is 315.3 g/mol .

Scientific Research Applications

  • Quantum-chemical and Correlation Study : This study refutes existing views on the deprotonation and complexation of 1-amino-4-hydroxyanthraquinone, showing that it forms a dynamic equilibrium mixture of keto-enol and amino-imine tautomers. In weak alkaline solutions, deprotonation occurs exclusively at the hydroxy group. The study also found that quantum-chemical calculations of tautomeric anthraquinones are more reliable than modern ab initio calculations (Fain, Zaitsev, Ryabov, & Strashnov, 2010).

  • Synthesis of Anthraquinone-azole Vat Dyes : This research involved synthesizing 1-anilinoanthraquinones with an anthraquinone-oxazole ring and studying their visible absorption spectra. It also involved dyeing cotton and evaluating vat dyeing, color, and light fastness (Hida, 1962).

  • Antagonists of Platelet P2Y12 Receptors : Anthraquinone derivatives were synthesized as non-nucleotide-derived competitive antagonists of platelet P2Y12 receptors. These compounds, including derivatives with a (p-phenylamino)anilino substitution, showed high receptor affinity and potential as antithrombotic drugs (Baqi et al., 2009).

  • Carcinogenic Synergistic Effect : A study investigated the synergistic potential of 1-hydroxyanthraquinone on methylazoxymethanol acetate-induced carcinogenesis in rats. It found that the combination of these chemicals acted synergistically in the carcinogenesis of the large bowel and liver (Mori et al., 1991).

  • Anticancer Agents : A series of anthraquinone-based compounds, including 1-hydroxyanthraquinones with aryl substituents, were synthesized and evaluated for anticancer efficacy. Some compounds exhibited potent anticancer activity comparable to the drug doxorubicin (Sirazhetdinova et al., 2020).

  • Nitrogen-Substituted Anticancer Derivatives : This research described the synthesis and anticancer evaluation of nitrogen-substituted 1-(3-aminoprop-1-ynyl)-4-hydroxyanthraquinone derivatives. Several compounds showed promising cytotoxic potential towards various cancer cells, with some showing selectivity towards specific cancer types (Sirazhetdinova et al., 2021).

  • Solubility in Supercritical Carbon Dioxide : This study measured the solubility of 1-amino-4-hydroxyanthraquinone in supercritical carbon dioxide, finding that amino groups can enhance solubility compared to nitro groups. The results were correlated using various density-based models (Tamura & Alwi, 2015).

Safety And Hazards

This compound is harmful to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Anthraquinones are being increasingly researched for their potential therapeutic applications, particularly in the field of oncology . The development of new anthraquinone-based compounds as promising anticancer agents is a rapidly growing area of research. Therefore, future directions could include further investigation into the anticancer properties of 1-Anilino-4-hydroxyanthraquinone and its potential therapeutic applications.

properties

IUPAC Name

1-anilino-4-hydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO3/c22-16-11-10-15(21-12-6-2-1-3-7-12)17-18(16)20(24)14-9-5-4-8-13(14)19(17)23/h1-11,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQIAQXHADXXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066477
Record name 9,10-Anthracenedione, 1-hydroxy-4-(phenylamino)-
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Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Anilino-4-hydroxyanthraquinone

CAS RN

19286-75-0, 12237-62-6
Record name Disperse Violet 27
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Record name 9,10-Anthracenedione, 1-hydroxy-4-(phenylamino)-
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Record name Disperse violet 27
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Record name 9,10-Anthracenedione, 1-hydroxy-4-(phenylamino)-
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Record name 9,10-Anthracenedione, 1-hydroxy-4-(phenylamino)-
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Record name Ferrate(4-), hexakis(cyano-C)-, methylated 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]benzenamine copper(2+) salts
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Record name 1-anilino-4-hydroxyanthraquinone
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Record name 1-HYDROXY-4-ANILINOANTHRAQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
K Naiki - Sen'i Gakkaishi, 1959 - jstage.jst.go.jp
(Tokyo Institute of Technology, Meguro-ku, Tokyo, Japan) Eighty-nine disperse dyes of aminoanthraquinone series were synthesized and their dyeability and fastness were examined. …
Number of citations: 8 www.jstage.jst.go.jp
V Lorenzon, G Faccio - Colorants, 2022 - mdpi.com
… (C) Disperse violet 27, or 1-anilino-4-hydroxyanthraquinone belongs to the aniline group of … (C) Disperse violet 27, or 1-anilino-4-hydroxyanthraquinone belongs to the aniline group of …
Number of citations: 2 www.mdpi.com
V Lorenzon, G Faccio - 2022 - preprints.org
… (C) Disperse violet 27 or 1-Anilino-4-hydroxyanthraquinone belongs to the aniline group of colorants and has been tested with polylactide fabrics (Motegi et al., 2001) and it is used in …
Number of citations: 2 www.preprints.org
O Rasheed - 2016 - search.proquest.com
Further investigations intending illucidate the mechanism of a newly discovered redox-alkylation reaction of azo dyes are presented. Preliminary results indicate that this reaction most …
Number of citations: 1 search.proquest.com
DW BANNISTER, AD OLIN, HA STINGL - Encyclopedia of Chemical …, 1979 - Wiley
Number of citations: 0
内木光 - 繊維学会誌, 1959 - jlc.jst.go.jp
Eighty-nine disperse dyes of aminoanthraquinone series were synthesized and their dyeability and fastness were examined. Relationship between structure and dyeability is discussed …
Number of citations: 3 jlc.jst.go.jp
NE CAS - canada.ca
En vertu des articles 68 ou 74 de la Loi canadienne sur la protection de l’environnement, 1999 (LCPE), les ministres de l’Environnement et de la Santé ont réalisé une évaluation …
Number of citations: 0 www.canada.ca
F d'Ariane
Number of citations: 0

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